molecular formula C41H59N3O27 B1205786 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside CAS No. 100111-14-6

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside

Cat. No. B1205786
M. Wt: 1025.9 g/mol
InChI Key: YOUHTYWPJOTHQP-PAHKVOLVSA-N
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Description

Nitrophenyl glycosides are a group of chemical compounds widely studied for their diverse applications in biochemistry and organic synthesis. They serve as substrates in enzymatic reactions, making them crucial for understanding enzyme specificity and mechanism. The introduction of a nitrophenyl moiety into glycosides significantly impacts their chemical and physical properties, facilitating their use in various analytical and synthetic methodologies.

Synthesis Analysis

Synthesis of nitrophenyl glycosides involves glycosylation reactions where a nitrophenyl aglycone is coupled with a sugar moiety. For example, Hakamata et al. (1999) detailed the preparation of 3- and 6-monodeoxy derivatives of ρ-nitrophenyl α-D-glucopyranoside from methyl α-D-glucopyranoside, preserving the 4C1 chair conformations in D2O, as evidenced by 1H-NMR studies (Hakamata, Nishio, & Oku, 1999). This process highlights the importance of protecting group strategies and stereochemical control in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of nitrophenyl glycosides, including their stereochemistry and conformation, is crucial for their reactivity and interaction with enzymes. Abboud et al. (1997) determined the crystal structure of p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, revealing a 3C5 chair conformation with all substituents in equatorial positions, which significantly influences its chemical behavior (Abboud, Toporek, & Horenstein, 1997).

Chemical Reactions and Properties

Nitrophenyl glycosides undergo various chemical reactions, reflecting their utility in synthetic chemistry and biochemistry. Their reactivity includes glycosylation reactions, enzymatic hydrolysis, and modifications of the aglycone or sugar moiety. The specificity of rice α-glucosidase towards the deoxy derivatives of ρ-nitrophenyl α-D-glucopyranoside underscores the influence of the nitrophenyl group on the glycoside's biochemical properties (Hakamata et al., 1999).

Scientific Research Applications

Research Applications of Related Compounds

1. Biomarker Studies in Tobacco Research and Cancer Measurement of human urinary carcinogen metabolites, including nitrosamines and their metabolites, offers critical insights into the exposure and metabolic processing of tobacco-related carcinogens. Such studies are fundamental in understanding the links between tobacco use and cancer development, with specific biomarkers providing information on carcinogen dose and exposure delineation. This research field employs a variety of analytical methods to quantify these metabolites, illustrating the potential application areas for related glucopyranoside compounds in biomarker identification and quantification (Hecht, 2002).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[(pyridin-2-ylamino)methyl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H59N3O27/c45-10-17-33(24(51)29(56)37(64-17)62-15-6-4-14(5-7-15)44(60)61)69-39-31(58)26(53)35(19(12-47)66-39)71-41-32(59)27(54)36(20(13-48)67-41)70-40-30(57)25(52)34(18(11-46)65-40)68-38-28(55)23(50)22(49)16(63-38)9-43-21-3-1-2-8-42-21/h1-8,16-20,22-41,45-59H,9-13H2,(H,42,43)/t16-,17-,18-,19-,20-,22-,23+,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPQWCDFBKIWRM-DFIMOFOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)NC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H59N3O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1025.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside

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